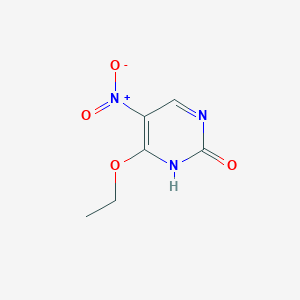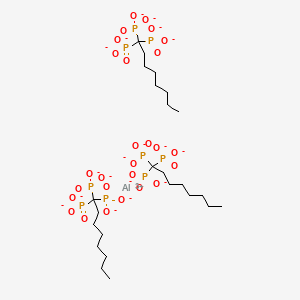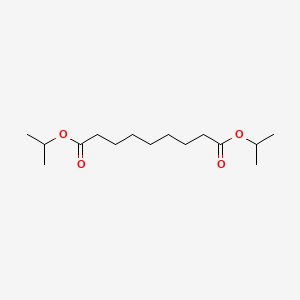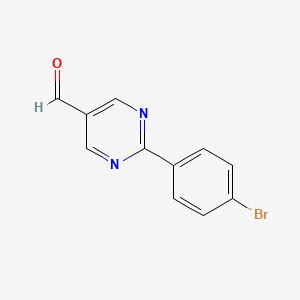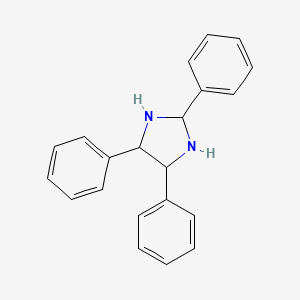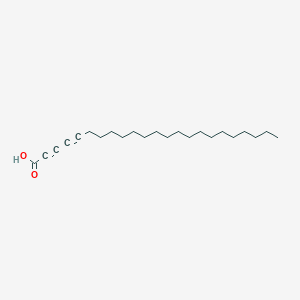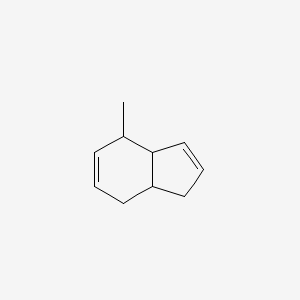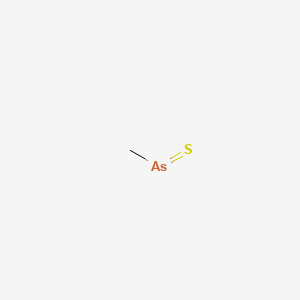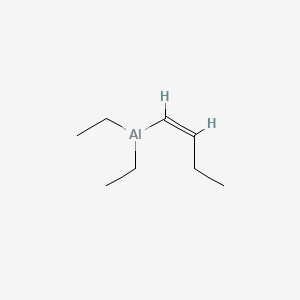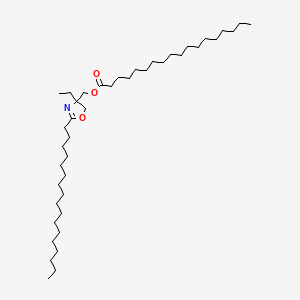
cis-1-(4-Ethylcyclohexyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-(4-Ethylcyclohexyl)ethyl acetate: is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an ethyl group and an acetate ester group. It is commonly used in various industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(4-Ethylcyclohexyl)ethyl acetate typically involves the esterification of cis-1-(4-ethylcyclohexyl)ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with controlled reaction conditions, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: cis-1-(4-Ethylcyclohexyl)ethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cis-1-(4-ethylcyclohexyl)ethanol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, dry ether as a solvent.
Major Products Formed:
Hydrolysis: cis-1-(4-ethylcyclohexyl)ethanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: cis-1-(4-ethylcyclohexyl)ethanol.
Applications De Recherche Scientifique
cis-1-(4-Ethylcyclohexyl)ethyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in the formulation of biological assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of cis-1-(4-Ethylcyclohexyl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- trans-1-(4-Ethylcyclohexyl)ethyl acetate
- cis-1-(4-Methylcyclohexyl)ethyl acetate
- trans-1-(4-Methylcyclohexyl)ethyl acetate
Comparison: cis-1-(4-Ethylcyclohexyl)ethyl acetate is unique due to its specific cis-configuration, which can influence its chemical reactivity and physical properties. Compared to its trans-isomer, the cis-isomer may exhibit different boiling points, solubility, and reactivity in certain chemical reactions. The presence of the ethyl group also distinguishes it from similar compounds with methyl groups, affecting its overall molecular interactions and applications.
Propriétés
Numéro CAS |
63573-95-5 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
1-(4-ethylcyclohexyl)ethyl acetate |
InChI |
InChI=1S/C12H22O2/c1-4-11-5-7-12(8-6-11)9(2)14-10(3)13/h9,11-12H,4-8H2,1-3H3 |
Clé InChI |
APEMNGQHJIUHFD-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


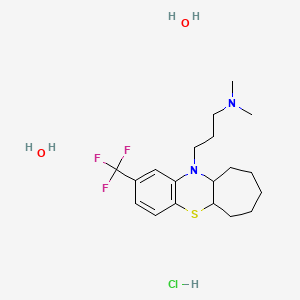

![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
